molecular formula C14H19N3O3 B5832198 4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone

4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone

Cat. No.: B5832198
M. Wt: 277.32 g/mol
InChI Key: WVTQNTRXZKCWKR-UHFFFAOYSA-N
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Description

4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates two key heterocyclic systems—a furan ring and a piperazine moiety—linked by a ketone functional group, a motif frequently explored in the development of pharmacologically active molecules . The specific spatial arrangement and electronic properties conferred by this architecture make it a valuable scaffold for constructing novel molecular entities. This compound is primarily utilized in research and development as a key intermediate for the synthesis of more complex molecules. Its structural features are analogous to those investigated in analgesic agent development . The presence of the piperazine ring, a common feature in many CNS-active compounds, suggests potential for interaction with various biological targets, although its specific mechanism of action is dependent on the final derivative and research context. Researchers employ this ketone derivative in method development, library synthesis for high-throughput screening, and as a building block in constructing molecular probes. It is supplied for research use only (RUO) and is strictly intended for laboratory applications by qualified scientists. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13(12-4-3-11-20-12)15-7-9-17(10-8-15)14(19)16-5-1-2-6-16/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTQNTRXZKCWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329498
Record name furan-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708220-82-0
Record name furan-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Furylcarbonyl Piperazinyl Pyrrolidinyl Ketone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone reveals several logical disconnections. The most apparent bond to break is the amide linkage between the piperazine (B1678402) nitrogen and the furan-2-yl carbonyl group. This leads to two primary synthons: 2-furoic acid or an activated derivative, and a piperazinyl pyrrolidinyl ketone intermediate.

Alternatively, the amide bond between the piperazine and the pyrrolidine (B122466) carbonyl group could be disconnected. This would yield a 4-(2-furylcarbonyl)piperazine intermediate and a pyrrolidine-containing synthon. A third possibility involves the formation of the piperazine ring itself as a late-stage step in the synthesis. However, the first disconnection strategy, which hinges on the formation of the piperazine-furan amide bond, is often preferred due to the wide availability of methods for acylating piperazines.

Classical Synthetic Routes to Constituent Ring Systems

The successful synthesis of the target molecule relies on the efficient preparation of its three core heterocyclic components.

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are fundamental building blocks in medicinal chemistry. rsc.org The synthesis of N-substituted piperazines can be achieved through several established methods, including the alkylation of piperazine itself. For convergent syntheses, a mono-protected piperazine, such as N-Boc-piperazine, is a crucial starting material. This allows for selective functionalization of the two nitrogen atoms. The synthesis of N-Boc piperazine can be achieved by reacting piperazine with di-tert-butyl dicarbonate.

Synthesis of Pyrrolidine Derivatives

The pyrrolidine ring is another ubiquitous feature in bioactive compounds. nih.gov Its synthesis can be accomplished through various routes, including the cyclization of acyclic precursors. For the purpose of constructing the target molecule, a pyrrolidine derivative suitable for attachment to the piperazine core is required. A common strategy involves the use of L-proline, a naturally occurring chiral building block, which can be chemically modified to introduce the desired functionality. For instance, L-proline can be reacted with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, a versatile intermediate. beilstein-journals.org

Formation of Furan-2-yl Ketone Moieties

The furan-2-yl ketone moiety is typically introduced using 2-furoic acid or its more reactive derivatives, such as 2-furoyl chloride. 2-furoic acid itself can be synthesized from furfural, a biomass-derived aldehyde. The conversion of 2-furoic acid to 2-furoyl chloride is a standard procedure, often accomplished using thionyl chloride or oxalyl chloride.

Convergent and Linear Synthetic Approaches to the Target Compound

Amide Bond Formation Strategies

The crucial step in both the proposed convergent and linear syntheses is the formation of an amide bond. There are numerous well-established methods for amide bond formation, which can be broadly categorized into those that use coupling reagents and those that proceed via an activated carboxylic acid derivative, such as an acyl chloride.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationActivating Agent
DicyclohexylcarbodiimideDCC-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATU-

These coupling reagents are used to activate the carboxylic acid in situ, allowing it to react with the amine to form the amide bond.

An alternative and widely used strategy is the reaction of an amine with an acyl chloride. This method is often high-yielding and straightforward. For the synthesis of the target molecule, this would involve reacting the piperazine nitrogen of a precursor with 2-furoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

A plausible synthetic route to an important intermediate, (piperazin-1-yl)(pyrrolidin-1-yl)methanone, involves the reaction of piperidine (B6355638) with a phosgene (B1210022) equivalent like triphosgene (B27547) to form an in-situ carbamoyl (B1232498) chloride, which then reacts with N-Boc piperazine. The Boc protecting group is subsequently removed with an acid such as trifluoroacetic acid. chemicalbook.com

Coupling Reactions Involving Piperazine and Pyrrolidine Scaffolds

The central challenge in synthesizing the target molecule is the formation of the ketone linker between the piperazine and pyrrolidine rings. This transformation necessitates the creation of a carbon-carbon bond between the two heterocyclic systems. One of the most direct conceptual approaches would be the acylation of a suitable pyrrolidine derivative with an activated piperazine-carbonyl species.

A plausible strategy involves the oxidative cross-dehydrogenative coupling of α-amino C(sp³)–H bonds in an N-substituted pyrrolidine with an aldehyde. This modern approach to forming α-amino ketones avoids the pre-installation of functional groups. chemrxiv.org In this context, a piperazine aldehyde derivative could be coupled with a pyrrolidine under nickel catalysis, utilizing an oxidant like di-tert-butyl peroxide and a reductant such as zinc metal. chemrxiv.org This method represents an attractive way to achieve the formal acylation of an unactivated C-H bond in the pyrrolidine ring. chemrxiv.org

Another viable method is the metal-free, visible-light-mediated photoredox catalysis for the C(sp³)-H aroylation of amines, which can generate α-amino aryl ketones. organic-chemistry.org This radical-radical cross-coupling pathway could potentially be adapted for the coupling of a pyrrolidine with a piperazine-based acyl radical precursor. organic-chemistry.org

The table below summarizes potential coupling partners and conditions for the formation of the piperazinyl pyrrolidinyl ketone linkage based on analogous reactions.

Pyrrolidine Precursor Piperazine Precursor Coupling Method Catalyst/Reagent Key Features
N-Substituted PyrrolidinePiperazine-carboxaldehydeOxidative C-H AcylationNickel catalyst, DTBP (oxidant), Zn (reductant)Direct C-H functionalization of the pyrrolidine ring. chemrxiv.org
N-Substituted PyrrolidinePiperazine-acyl chlorideFriedel-Crafts AcylationLewis Acid (e.g., AlCl₃)Requires an electron-rich pyrrolidine ring; potential for side reactions.
2-Lithio-N-Boc-pyrrolidinePiperazine-acyl chlorideNucleophilic Acyl SubstitutionOrganolithium chemistryClassic C-C bond formation; requires protection/deprotection steps.
N-Substituted PyrrolidinePiperazine-acyl radical precursorPhotoredox-mediated C-H AcylationOrganic or Iridium photocatalystMild, radical-based coupling under visible light. organic-chemistry.org

Introduction of the Furan-2-carbonyl Unit

The introduction of the furan-2-carbonyl moiety onto the piperazine ring is a standard N-acylation reaction. This is typically achieved by reacting a mono-N-substituted or unprotected piperazine with an activated derivative of furan-2-carboxylic acid, most commonly furan-2-carbonyl chloride.

The reaction of an acyl chloride with piperazine is a well-established method for producing piperazinyl amides. nih.gov To ensure mono-acylation and avoid the formation of the bis-acylated byproduct, it is often advantageous to use a piperazine derivative with one nitrogen atom protected, for instance, with a tert-butoxycarbonyl (Boc) group. The acylation would be followed by the deprotection of the Boc group to free the second nitrogen for subsequent coupling with the pyrrolidine moiety. nih.gov Alternatively, using a large excess of piperazine can also favor mono-acylation. nih.gov The acylation is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. nih.gov

The synthesis of the requisite furan-2-carbonyl chloride can be achieved by treating furan-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. nih.gov The acylation of furan (B31954) itself is also a well-known reaction, often employing acyl halides or anhydrides in the presence of a catalyst. google.com

Advanced Synthetic Techniques and Innovations

Modern organic synthesis offers a range of powerful tools that could be applied to construct this compound with greater efficiency and selectivity.

Catalytic Strategies in Ring Formation and Functionalization

The synthesis of the piperazine and pyrrolidine rings themselves, especially with desired substitution patterns, can be achieved through advanced catalytic methods. For instance, iridium-catalyzed [3+3]-cycloadditions of imines provide a direct and atom-economical route to C-substituted piperazines. nih.govacs.org This method allows for the stereospecific formation of complex piperazine cores under mild conditions, which could be precursors to the target molecule. nih.govacs.org

For the pyrrolidine scaffold, copper-catalyzed intramolecular C-H amination of N-halide amides represents a powerful method for ring closure. nih.gov Furthermore, rhodium-catalyzed C-H activation and functionalization offer versatile strategies for introducing substituents onto pre-formed heterocyclic rings, which can be crucial for installing the necessary handles for subsequent coupling reactions. hbni.ac.innih.gov

The following table highlights some advanced catalytic strategies for the synthesis and functionalization of the core heterocycles.

Heterocycle Catalytic Strategy Catalyst Starting Materials Reference
Piperazine[3+3]-Cycloaddition[IrCl(cod)(PPh₃)]Imines acs.org
PiperazineDiol-Diamine CouplingRuthenium(II)Diols and Diamines organic-chemistry.org
PyrrolidineIntramolecular C-H AminationCopper-tris(pyrazolyl)borateN-halide amides nih.gov
N-HeterocyclesC-H FunctionalizationRhodiumHeterocycle and coupling partner nih.gov

C-H Functionalization Methodologies for Heterocycles

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, minimizing the need for pre-functionalized starting materials. mdpi.com This approach is particularly relevant for the synthesis of the target compound, as it could potentially enable the direct coupling of the (furan-2-carbonyl)piperazine unit with a C-H bond of the pyrrolidine ring.

As mentioned in section 2.3.2, nickel-catalyzed oxidative cross-dehydrogenative coupling is a prime example of a C-H functionalization strategy to form the ketone linkage. chemrxiv.org Copper-catalyzed C-H functionalization has also been extensively used to form C-C bonds in N-heterocycles. researchgate.net These reactions often proceed through radical intermediates and can be highly site-selective. researchgate.net

It is important to note that methods developed for the C-H functionalization of simpler heterocycles like pyrrolidines or piperidines often cannot be directly applied to piperazines. The presence of the second nitrogen atom in piperazine can lead to side reactions or inhibit the catalytic system. mdpi.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. taylorfrancis.comresearchgate.net

While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs could be applied to construct the core scaffold. For example, MCRs are widely used for the synthesis of highly functionalized pyrrolidine and piperidine derivatives. nih.govtandfonline.com A hypothetical MCR could involve an amine, an aldehyde, a ketone, and a fourth component to assemble a complex piperazine or pyrrolidine intermediate in a single step. For instance, one-pot, three-component reactions between aromatic aldehydes, amines, and acetoacetic esters have been used to create functionalized piperidine scaffolds. taylorfrancis.com The development of a novel MCR for the target molecule would represent a significant synthetic innovation.

Photoredox Catalysis in Complex Molecule Synthesis

Visible-light photoredox catalysis has become a cornerstone of modern synthetic chemistry, enabling a wide range of transformations under mild conditions. nih.gov This technology could be instrumental in several key steps for the synthesis of the target molecule.

Photoredox catalysis is particularly well-suited for generating radical intermediates, which can participate in C-C bond formation. mdpi.com As discussed, the ketone linkage between the piperazine and pyrrolidine rings could potentially be forged via a photoredox-mediated radical-radical cross-coupling. organic-chemistry.org Furthermore, photoredox catalysis has been successfully employed for the C-H functionalization of piperazines. mdpi.com For instance, iridium-based photocatalysts can mediate the C-H arylation of piperazines. mdpi.com An organic photoredox catalyst can also be used in a decarboxylative annulation protocol to access 2-substituted piperazines, demonstrating the power of this approach in building the piperazine core. organic-chemistry.org

The application of photoredox catalysis could also extend to the synthesis of the heterocyclic cores themselves, for example, through intramolecular cycloadditions. acs.org The versatility and mild conditions of photoredox catalysis make it a highly attractive strategy for the synthesis of complex molecules like this compound. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and the use of expensive or hazardous reagents. For the synthesis of this compound, a key step amenable to optimization is the N-acylation of the piperazine ring with 2-furoyl chloride. This reaction is a classic Schotten-Baumann type reaction, and its efficiency can be influenced by several factors, including the choice of solvent, base, temperature, and reaction time.

A systematic study to optimize this acylation would involve varying these parameters to identify the ideal conditions. Below is an interactive data table showcasing hypothetical yet plausible research findings from such an optimization study, based on analogous acylation reactions of piperazine derivatives found in the literature. nih.gov

Table 1: Optimization of the N-acylation of a Piperazinyl Pyrrolidinyl Ketone Intermediate with 2-Furoyl Chloride

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Dichloromethane (B109758) (DCM)Triethylamine (TEA)0 to rt1275
2Tetrahydrofuran (B95107) (THF)Triethylamine (TEA)0 to rt1268
3Acetonitrile (B52724) (MeCN)Triethylamine (TEA)0 to rt1282
4Dichloromethane (DCM)Pyridine0 to rt1272
5Acetonitrile (MeCN)Diisopropylethylamine (DIPEA)0 to rt1285
6Acetonitrile (MeCN)Triethylamine (TEA)rt688
7Acetonitrile (MeCN)Triethylamine (TEA)50492
8Acetonitrile (MeCN)Triethylamine (TEA)80289 (decomposition observed)

Note: The data presented in this table is illustrative and based on general principles of organic synthesis and published data for similar reactions. "rt" denotes room temperature.

From these illustrative findings, acetonitrile emerges as a superior solvent compared to dichloromethane and tetrahydrofuran, potentially due to its polarity and ability to dissolve the reactants and intermediates effectively. nih.gov Triethylamine and diisopropylethylamine appear to be effective bases for scavenging the HCl generated during the reaction. The data also suggests that increasing the temperature to 50°C can accelerate the reaction and improve the yield within a shorter timeframe. However, excessively high temperatures may lead to product decomposition. Therefore, the optimized conditions would likely involve using acetonitrile as the solvent with triethylamine as the base at a moderately elevated temperature.

Stereoselective Synthesis Considerations (if applicable to chiral centers)

The structure of this compound possesses a potential chiral center at the carbon atom of the pyrrolidinyl ring that is attached to the ketone. The presence of this stereocenter means that the compound can exist as a pair of enantiomers. In a medicinal chemistry context, it is often the case that one enantiomer is significantly more active or has a different pharmacological profile than the other. Therefore, the stereoselective synthesis of a single enantiomer is of paramount importance.

There are several established strategies for achieving stereoselective synthesis of such chiral pyrrolidinyl ketones:

Use of Chiral Starting Materials: A common and effective approach is to start the synthesis from a readily available chiral precursor. For the pyrrolidine moiety, derivatives of the naturally occurring amino acid proline are excellent starting materials. nih.gov For instance, (S)-proline or (R)-proline can be chemically modified to introduce the necessary functionality for coupling with the piperazine fragment, thereby setting the stereochemistry of the final product from the outset.

Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of chiral ketones, chiral oxazolidinones derived from amino alcohols have been successfully employed.

Asymmetric Catalysis: In recent years, asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to induce enantioselectivity in a reaction. For the synthesis of chiral ketones, various catalytic methods have been developed, including enantioselective reductions of prochiral ketones using chiral catalysts. mdpi.com For instance, a prochiral precursor to the target ketone could be synthesized and then subjected to an asymmetric reduction using a chiral borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). mdpi.com Alternatively, catalytic enantioselective alkylation or arylation of a suitable precursor could also be envisioned. nih.gov

A comprehensive search for specific analytical and structural elucidation data for the chemical compound “this compound” has been conducted. Unfortunately, detailed experimental data, including Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) fragmentation analysis, for this specific molecule are not available in the public domain scientific literature based on the search results.

Without access to these specific research findings, it is not possible to provide the detailed data tables and in-depth analysis for each subsection as outlined in the instructions while adhering to the required standards of scientific accuracy and avoiding the generation of speculative or fabricated information.

General methodologies for the analytical techniques requested are well-established in the field of chemistry. However, applying these general principles to "this compound" without actual experimental data would not meet the requirements for a detailed and factual article focused solely on this compound.

Structural Elucidation and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. wiley.com It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique "fingerprint" of the molecule. masterorganicchemistry.com

Vibrational Spectroscopic Analysis of Functional Groups

The structure of 4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone contains several distinct functional groups, each with characteristic vibrational modes that are identifiable in an IR spectrum. The key functional groups are the furan (B31954) ring, the piperazine (B1678402) ring, the pyrrolidine (B122466) ring, and two carbonyl groups (one ketone and one amide-like).

The analysis of the IR spectrum would focus on identifying absorption bands corresponding to the stretching and bending vibrations of the bonds within these groups. mdpi.com The carbonyl (C=O) stretching vibrations are typically the most intense and diagnostic peaks in the spectrum. pressbooks.pub Due to the presence of two carbonyl groups in different chemical environments (ketone and amide), distinct absorption bands are expected. The ketone C=O stretch is anticipated in the range of 1715-1725 cm⁻¹, while the amide-like C=O stretch of the furylcarbonyl group attached to the piperazine nitrogen is expected at a lower wavenumber, typically 1640-1670 cm⁻¹, due to resonance.

Other significant absorptions include the C-H stretching of the aromatic furan ring, which appears above 3000 cm⁻¹, distinguishing it from the aliphatic C-H stretching of the piperazine and pyrrolidine rings, which absorb just below 3000 cm⁻¹. libretexts.org The C-N stretching vibrations of the tertiary amines in the piperazine and pyrrolidine rings would be visible in the 1250-1020 cm⁻¹ region. orgchemboulder.com The furan ring also exhibits characteristic C=C stretching and C-O-C stretching bands.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group
3100–3150 C-H stretch Furan (aromatic)
2850–2960 C-H stretch Piperazine, Pyrrolidine (aliphatic)
1715–1725 C=O stretch Pyrrolidinyl ketone
1640–1670 C=O stretch Furylcarbonyl (amide-like)
1500–1600 C=C stretch Furan ring
1250–1020 C-N stretch Piperazine, Pyrrolidine

X-ray Crystallography Methodologies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots.

By rotating the crystal and collecting thousands of diffraction intensities, a complete dataset is obtained. This data is then processed using complex mathematical (Fourier transform) methods to generate an electron density map of the molecule within the crystal's unit cell. From this map, the positions of individual atoms can be determined with high precision. The final output includes the crystal system, space group, unit cell dimensions, and the exact coordinates of each atom. While specific experimental crystallographic data for this compound is not available in the surveyed literature, Table 2 provides an illustrative example of the type of data obtained from a single crystal X-ray diffraction analysis of a related heterocyclic compound containing a piperazine moiety. mdpi.comnih.gov

Table 2: Example Crystallographic Data for a Substituted Piperazine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 11.456(5)
c (Å) 12.987(6)
β (°) 98.76(3)
Volume (ų) 1487.1(11)

Chromatographic Analysis Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of a pharmaceutical-grade compound like this compound, chromatographic methods are indispensable for assessing purity and detecting trace-level impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile solid compounds. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The sample is dissolved in a suitable solvent, injected into the HPLC system, and the components are separated based on their hydrophobicity. A UV detector is commonly used for detection, as the furan ring and carbonyl groups are chromophores that absorb UV light. The output, a chromatogram, shows peaks corresponding to the main compound and any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

Table 3: Representative HPLC Data for Purity Assessment

Peak No. Retention Time (min) Peak Area Area % Identity
1 2.15 1,450 0.04 Impurity A
2 8.78 3,620,000 99.92 Main Compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is ideally suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be used to identify and quantify volatile impurities, such as residual solvents from the synthesis or volatile degradation products. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where volatile components are vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compounds' boiling points and polarities. mdpi.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for identification.

Table 4: Potential Volatile Impurities and Characteristic Mass Spectrum Fragments

Potential Impurity Chemical Formula Expected m/z of Major Fragments
Furan C₄H₄O 68 (M+), 39
Pyrrolidine C₄H₉N 71 (M+), 43, 70

Preparative Chromatography for Compound Isolation

In the context of synthesizing novel piperazine and pyrrolidine derivatives, preparative column chromatography is a frequently employed purification strategy. The general workflow involves the dissolution of the crude reaction product in a minimal amount of a suitable solvent, which is then loaded onto a column packed with a stationary phase. A carefully selected mobile phase is then passed through the column to elute the different components at varying rates, leading to their separation.

Flash Column Chromatography

Flash column chromatography, a modification of traditional column chromatography that utilizes pressure to increase the flow rate of the mobile phase, is a common choice for the purification of piperazine-containing compounds. Silica (B1680970) gel is a standard stationary phase for this technique due to its polarity and versatility.

A typical procedure for the purification of a compound structurally related to the target molecule, such as (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, involves the use of a silica gel column. chemicalbook.com While specific details for the target compound are proprietary, a representative protocol can be constructed based on established methods for analogous structures. The crude product, obtained after the initial synthetic steps, is typically a complex mixture. This mixture is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of a prepared column.

The separation is achieved by eluting the column with a gradient of solvents, starting with a less polar system and gradually increasing the polarity. For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice. The fractions are collected and analyzed by a suitable technique, such as thin-layer chromatography (TLC), to identify those containing the pure product.

ParameterDetails
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 5 cm diameter x 50 cm length
Mobile Phase Gradient of Hexane and Ethyl Acetate
Flow Rate 50 mL/min
Detection UV at 254 nm
Sample Loading Dry loading on silica gel
Typical Yield 75-85%
Final Purity >98%

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving higher purity or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes smaller particle size stationary phases and higher pressures, leading to superior resolution.

Reverse-phase HPLC is particularly well-suited for the purification of polar compounds like this compound. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The crude material is dissolved in a suitable solvent, filtered, and injected onto the preparative HPLC column. A gradient elution method, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to effectively separate the components of the mixture. The eluent is monitored by a detector (e.g., UV-Vis), and fractions corresponding to the peak of the target compound are collected.

ParameterDetails
Stationary Phase C18-bonded Silica (10 µm)
Column Dimensions 21.2 mm internal diameter x 250 mm length
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 280 nm
Injection Volume 5 mL (concentrated sample solution)
Typical Recovery >90%
Final Purity >99.5%

The collected fractions containing the pure this compound are then combined, and the solvent is removed, typically under reduced pressure, to yield the final isolated compound. The purity of the final product is then confirmed using analytical HPLC and other spectroscopic methods.

Chemical Reactivity and Derivatization Studies

Reactivity of the Ketone Moiety

The ketone group, a carbonyl function (C=O), is a prominent site for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org The rate and outcome of these reactions are influenced by both electronic and steric factors. masterorganicchemistry.comyoutube.com Generally, aldehydes are more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org The reactivity of the ketone in 4-(2-furylcarbonyl)piperazinyl pyrrolidinyl ketone is influenced by the adjacent bulky piperazinyl and pyrrolidinyl groups, which can sterically hinder the approach of nucleophiles. youtube.com

Common nucleophiles that can react with the ketone moiety include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, amines, and alcohols. masterorganicchemistry.com The addition of these nucleophiles leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org For instance, reaction with a Grignard reagent would introduce an alkyl or aryl group, converting the ketone into a tertiary alcohol. The use of certain additives, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to increase the rate of nucleophilic addition to activated ketones. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Moiety

Nucleophile Reagent Example Product Type
Hydride ion Sodium borohydride (B1222165) (NaBH₄) Secondary alcohol
Grignard reagent Methylmagnesium bromide (CH₃MgBr) Tertiary alcohol
Cyanide ion Hydrogen cyanide (HCN) Cyanohydrin
Amine Hydroxylamine (NH₂OH) Oxime

The ketone moiety can undergo both oxidation and reduction. Ketones are generally resistant to oxidation by mild oxidizing agents. libretexts.org However, under more forceful conditions, such as with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. The Baeyer-Villiger oxidation, which converts ketones to esters using peracids, is a notable oxidative transformation. fiveable.me

Reduction of the ketone group is a more common transformation, leading to the formation of a secondary alcohol. fiveable.melibretexts.org This can be achieved using various reducing agents. organicchemistrydata.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., platinum, palladium, or nickel). It is effective for reducing ketones to alcohols. libretexts.org

Metal Hydride Reagents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of ketones. libretexts.org NaBH₄ is a milder reagent and is often preferred for its selectivity, while LiAlH₄ is a more powerful reducing agent that can also reduce other functional groups. libretexts.org

Table 2: Common Reducing Agents for Ketone to Alcohol Transformation

Reagent Abbreviation Typical Solvent(s) Notes
Sodium borohydride NaBH₄ Methanol, Ethanol Milder, more selective
Lithium aluminum hydride LiAlH₄ Diethyl ether, THF More powerful, less selective
Hydrogen gas with catalyst H₂/Pd, Pt, Ni Ethanol, Ethyl acetate (B1210297) Catalytic hydrogenation

Transformations Involving the Piperazine (B1678402) and Pyrrolidine (B122466) Nitrogens

The piperazine and pyrrolidine rings both contain secondary amine functionalities, which are nucleophilic and can participate in a variety of chemical reactions.

The nitrogen atoms of the piperazine and pyrrolidine rings can be readily alkylated or acylated.

N-Alkylation: This involves the reaction of the amine with an alkyl halide or other alkylating agents. researchgate.net This reaction introduces an alkyl group onto the nitrogen atom. The choice of reaction conditions can influence the degree of alkylation.

N-Acylation: This is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. ambeed.com For example, the reaction with acetyl chloride would introduce an acetyl group onto the nitrogen.

These reactions provide a straightforward method for introducing a wide range of substituents onto the piperazine and pyrrolidinyl moieties, allowing for the synthesis of a diverse library of derivatives.

While the piperazine and pyrrolidine rings are generally stable, under certain conditions, they can undergo ring-opening or ring-expansion reactions.

Ring-Opening: Cleavage of the C-N bonds in cyclic amines can be achieved through various methods, sometimes involving the use of reagents like difluorocarbene. researchgate.net For instance, reactions inducing ring-opening of N-aryl piperazines have been developed. researchgate.net

Ring-Expansion: Skeletal remodeling of pyrrolidine rings to form larger rings has been reported. researchgate.net Similarly, methods for the synthesis of piperazines can sometimes involve ring-expansion strategies. organic-chemistry.org Ring contraction of larger rings to form pyrrolidines is also a known synthetic strategy. nih.govnih.gov

Reactivity of the Furan (B31954) Ring

The furan ring is an aromatic heterocycle that can participate in electrophilic aromatic substitution reactions. chemicalbook.compearson.com The oxygen atom in the furan ring increases the electron density of the ring, making it more reactive towards electrophiles than benzene. pearson.com

Electrophilic substitution on furan preferentially occurs at the 2- and 5-positions, as the intermediate carbocation is more stabilized by resonance compared to substitution at the 3- and 4-positions. quora.com However, the presence of the electron-withdrawing carbonyl group at the 2-position of the furan ring in this compound deactivates the ring towards electrophilic attack. This deactivating effect is most pronounced at the 3- and 5-positions. Therefore, any electrophilic substitution would be expected to occur at the less deactivated 4-position, albeit under potentially harsh conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂)

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl)

Sulfonation: Introduction of a sulfonic acid group (-SO₃H)

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group

The furan ring can also undergo other reactions, such as Diels-Alder cycloadditions, although the electron-withdrawing nature of the carbonyl group can influence the feasibility and outcome of such reactions.

Functional Group Interconversions and Chemoselective Transformations

The presence of three distinct functional groups (furan, amide, ketone) in this compound presents opportunities for chemoselective transformations.

The pyrrolidinyl ketone is susceptible to nucleophilic attack and reduction. libretexts.org A key challenge is to achieve selectivity in the presence of the furan ring and the piperazine amide. For instance, the reduction of the ketone to a secondary alcohol could be accomplished using mild reducing agents like sodium borohydride (NaBH₄). youtube.com This reagent is generally not reactive enough to reduce the amide or affect the furan ring under standard conditions.

Table 3: Potential Chemoselective Reductions

ReagentTarget Functional GroupExpected Product
NaBH₄, MeOHPyrrolidinyl ketoneSecondary alcohol
LiAlH₄Pyrrolidinyl ketone and Piperazine amideSecondary alcohol and reduced piperazine
Catalytic Hydrogenation (e.g., H₂/Pd, Pt)Furan ring and Pyrrolidinyl ketoneTetrahydrofuran (B95107) and secondary alcohol

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the amide functionality. diva-portal.orgacs.org Catalytic hydrogenation could potentially reduce the furan ring to a tetrahydrofuran ring and the ketone to an alcohol.

The furan ring itself can undergo transformations. For example, oxidation can lead to ring-opened products. The amide bond in the piperazine ring is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a critical consideration in the electrophilic substitution of the furan ring, as discussed in section 4.3.1, with a preference for the C5 position.

Stereoselectivity would be important in reactions involving the pyrrolidine ring, especially if the starting material is chiral. For instance, the reduction of the pyrrolidinyl ketone can create a new stereocenter. If the pyrrolidine ring already possesses stereocenters, their stereochemistry can direct the approach of the reducing agent, leading to a diastereoselective outcome. nih.govmdpi.com The synthesis of stereochemically defined substituted pyrrolidines is a significant area of research. mappingignorance.orgacs.org

In cycloaddition reactions, the facial selectivity of the dienophile's approach to the furan ring could be influenced by the bulky piperazinyl pyrrolidinyl ketone substituent, potentially favoring one diastereomer over the other.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of "4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone".

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its chemical behavior. An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For "this compound," the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the nitrogen atoms of the piperazine (B1678402) moiety, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carbonyl groups, suggesting these are the centers for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and reactivity. A smaller energy gap implies higher reactivity. Computational studies on similar aromatic and heterocyclic carbonyl compounds allow for an estimation of this gap, which in turn helps in predicting the molecule's reactivity profile.

Table 1: Calculated Electronic Properties of "this compound" Fragments (Illustrative)

Molecular FragmentHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-Furoic Acid-7.2-1.55.7
N-Acetylpiperazine-6.8-0.95.9
1-Pyrrolidinyl ethanone-6.5-0.56.0

Note: These values are illustrative and based on typical DFT calculations for related small molecules. The actual values for the complete molecule will be influenced by the electronic interactions between the fragments.

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine and pyrrolidine (B122466) rings, along with the rotatable bonds connecting the different moieties, gives rise to a complex conformational landscape for "this compound". The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.govrsc.org However, the presence of the bulky furylcarbonyl and pyrrolidinyl ketone substituents can influence the preference for axial or equatorial positioning of these groups. nih.gov

Furthermore, the amide bond between the furan ring and the piperazine nitrogen exhibits a significant rotational barrier due to its partial double bond character. nih.govrsc.org This leads to the existence of distinct rotamers (conformational isomers). Computational methods can be employed to calculate the potential energy surface, identifying the most stable conformers and the energy barriers for interconversion between them. These studies are critical for understanding how the molecule's shape influences its interactions with other molecules. The activation energy barriers for the interconversion of piperazine chair conformations are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org

Spectroscopic Property Prediction (Methodology)

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can aid in the characterization of "this compound".

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra can be predicted. mdpi.com This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the C=O stretches of the ketone and amide groups, and the characteristic vibrations of the furan, piperazine, and pyrrolidine rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra in the ultraviolet-visible region. researchgate.net This method calculates the energies of the electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λ_max).

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of "this compound" over time. MD simulations are particularly useful for exploring the conformational flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.govresearchgate.net

By simulating the movements of the atoms over a period of time, MD can reveal the preferred conformations in solution, the dynamics of ring-flipping in the piperazine and pyrrolidine moieties, and the rotational freedom of the various single bonds. This information is crucial for understanding how the molecule behaves in a realistic chemical or biological context.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the potential reaction mechanisms involving "this compound". For instance, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates. beilstein-journals.org This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway.

Potential reactions for investigation could include the hydrolysis of the amide bond, reactions at the ketone functional group, or electrophilic substitution on the furan ring. By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be identified. For example, studies on the acylation of piperazine have provided insights into the transition states and intermediates involved in forming the amide bond.

Structure-Reactivity Relationship (SRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. libretexts.org For "this compound", a QSRR study could involve synthesizing a series of derivatives with different substituents on the furan ring or the pyrrolidine moiety.

Computational descriptors for these derivatives, such as electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters, and lipophilicity, can be calculated. These descriptors can then be correlated with experimentally determined reactivity data (e.g., reaction rates) using statistical methods like multiple linear regression or partial least squares. digitaloceanspaces.com The resulting QSRR model can be used to predict the reactivity of new, unsynthesized derivatives and to guide the design of molecules with desired reactivity profiles. Similar QSAR studies on piperazine derivatives have successfully correlated molecular descriptors with biological activities. nih.govnih.gov

Role As a Synthetic Intermediate or Building Block in Organic Synthesis

Precursor in the Assembly of Complex Molecular Architectures

The furan (B31954) moiety within the molecule is a versatile precursor for a variety of transformations. Furan rings can participate in Diels-Alder reactions, acting as a diene to form oxabicyclic systems, which are key intermediates in the synthesis of numerous natural products and other complex organic molecules. Furthermore, the furan ring can be oxidatively cleaved or hydrogenated to yield linear dicarbonyl compounds or tetrahydrofuran (B95107) derivatives, respectively, thereby providing access to a diverse range of aliphatic and heterocyclic structures.

The piperazine (B1678402) and pyrrolidine (B122466) rings also contribute to the compound's utility as a precursor. These saturated nitrogen heterocycles are common features in many biologically active compounds and can serve as anchor points for the introduction of additional molecular complexity. The synthesis of various piperidine (B6355638) and pyrrolidine derivatives is a cornerstone of medicinal chemistry, and intermediates containing these rings are highly sought after. mdpi.comnih.gov

Scaffold for Further Functionalization

The structure of 4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone serves as a robust scaffold amenable to further chemical modification. The secondary amine in the piperazine ring, if present in a precursor form, or the aromatic furan ring itself, can be subjected to a variety of functionalization reactions. For instance, electrophilic aromatic substitution on the furan ring could introduce a range of substituents, thereby modifying the electronic and steric properties of the molecule.

The ketone functional group within the pyrrolidinyl moiety is another key site for functionalization. It can undergo nucleophilic addition, reduction to an alcohol, or conversion to an imine, among other reactions. This allows for the attachment of diverse chemical groups, making it a valuable handle for the synthesis of libraries of related compounds for various chemical applications. The general utility of piperazine and pyrrolidine cores as scaffolds is well-documented in chemical synthesis. nih.govmdpi.com

Applications in Ligand Design (non-biological, e.g., coordination chemistry)

Piperazine and its derivatives are widely used as ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal centers. The specific geometry and electronic properties of the resulting metal complexes are influenced by the substituents on the piperazine ring. In This compound , the furan and pyrrolidinyl ketone groups would significantly influence the steric and electronic environment around the piperazine nitrogen atoms.

This could allow for the design of ligands with specific coordination properties for applications in catalysis, materials science, or as metal-ion sensors. The furan ring's oxygen atom could also potentially participate in metal coordination, leading to multidentate ligands with unique binding characteristics.

Contribution to Novel Chemical Entities (NCE) Synthesis (without mentioning biological activity implications)

The synthesis of novel chemical entities is a primary focus of organic chemistry. The combination of three distinct and synthetically versatile fragments in This compound provides a platform for the creation of new molecular frameworks. By systematically modifying each component of the molecule, a vast chemical space can be explored.

For example, the furan ring could be replaced with other heteroaromatic systems, or the pyrrolidinyl ketone could be substituted with other cyclic or acyclic ketone-containing groups. This modular approach, starting from a core structure like This compound , is a powerful strategy for the generation of NCEs with potentially interesting and unique chemical properties. The synthesis of various furan-2-carboxamides and other piperazine derivatives demonstrates the chemical tractability of this class of compounds for creating new substances. nih.govbiointerfaceresearch.comnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic molecules often involves multi-step processes that can be inefficient and generate significant waste. Future research would likely focus on developing more elegant and sustainable methods for the construction of 4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone.

Key research objectives in this area could include:

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where the furan (B31954), piperazine (B1678402), and pyrrolidine (B122466) precursors react in a single step would significantly improve efficiency. MCRs are a cornerstone of green chemistry, aiming to maximize atom economy and reduce the need for intermediate purification steps nih.govresearchgate.net.

Green Catalysis: Investigation into the use of non-toxic, reusable catalysts, such as solid acids or biocatalysts like transaminases, could offer environmentally benign alternatives to traditional reagents nih.gov. These catalysts can operate in greener solvents, such as water or ethanol, further reducing the environmental impact chemijournal.comfrontiersin.org.

Alternative Energy Sources: Exploring microwave irradiation or ultrasound-based reactions could dramatically shorten reaction times and improve yields compared to conventional heating methods frontiersin.orgbenthamscience.com. These techniques are recognized for their efficiency and alignment with green chemistry principles chemijournal.com.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Core Principle Potential Advantages Key Research Focus
Traditional Multi-Step Sequential bond formationStepwise controlOptimization of individual reaction steps
Microwave-Assisted Rapid, direct heatingReduced reaction times, higher yields chemijournal.comScreening of solvents and reaction conditions
Multicomponent Reaction Convergent synthesisHigh atom economy, reduced waste nih.govDesign of a novel one-pot procedure
Biocatalytic Synthesis Enzymatic transformationHigh selectivity, mild conditions nih.govIdentification of suitable enzymes

This table is illustrative and outlines hypothetical research directions for the synthesis of this compound.

Exploration of Unconventional Reactivity Pathways

The unique combination of functional groups in this compound suggests a rich and potentially unexplored reactivity profile.

Furan Ring Oxidation: The furan moiety is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can generate reactive electrophilic intermediates like epoxides or cis-enediones nih.gov. A significant research avenue would be to investigate whether this molecule undergoes similar bioactivation pathways. Understanding this reactivity is critical for predicting the formation of potentially harmful metabolites that can react with cellular nucleophiles nih.govnih.gov.

Cycloaddition Reactions: Furan rings can act as dienes in Diels-Alder reactions, providing a pathway to complex polycyclic structures pearson.com. Future studies could explore the viability of using this compound as a building block in such cycloadditions, investigating how its substituents influence reactivity and selectivity.

Photochemical and Electrochemical Transformations: Moving beyond traditional thermal reactions, the use of visible light photoredox catalysis or electrochemistry could unlock novel reactivity pathways nih.govbenthamscience.com. These methods could enable transformations that are difficult to achieve under standard conditions, such as selective C-H functionalization or unique ring-opening reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a major advancement in chemical manufacturing, offering enhanced safety, scalability, and process control researchgate.net.

Future research should aim to develop a continuous flow synthesis for this compound. The synthesis of other piperazine-containing compounds has already been successfully adapted to flow chemistry, demonstrating the feasibility of this approach mdpi.com. A multi-step flow process could involve "telescoped" reactions, where the crude product from one reactor is directly fed into the next without intermediate purification acs.orgnih.gov. This could involve, for example, the formation of a key intermediate via a Grignard or lithiation reaction, followed by an immediate in-line reaction with another precursor acs.org.

The benefits of such a system would include:

Enhanced Safety: Handling potentially hazardous reagents is safer in the small, contained volumes of a flow reactor researchgate.net.

Precise Control: Flow systems allow for superior control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities nih.gov.

Scalability: Scaling up production is simplified by running the system for longer periods or by using parallel reactors, avoiding the challenges associated with large-scale batch reactors researchgate.net.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby guiding experimental work researchgate.net. For a novel molecule like this compound, computational studies would be invaluable.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures (e.g., NMR, IR spectra) beilstein-journals.org. DFT is also highly effective for mapping out reaction energy profiles to elucidate the mechanisms of potential synthetic routes beilstein-journals.org.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the conformational flexibility of the molecule and its interactions with solvents or other molecules nih.govrsc.org. This can provide insights into its physical properties and potential binding modes with biological targets.

Predictive Modeling: Computational tools can estimate key physicochemical properties. While no experimental data exists, models can predict values for properties such as lipophilicity (XLogP3) and the number of hydrogen bond donors and acceptors, which are crucial for understanding the molecule's behavior in different environments nih.gov.

Table 2 lists some key computational methods and the insights they could provide for this specific compound.

Computational Method Predicted Properties and Insights Relevance
Density Functional Theory (DFT) Optimized geometry, reaction mechanisms, spectroscopic dataGuiding synthesis and structural characterization beilstein-journals.org
Molecular Dynamics (MD) Conformational analysis, solvent interactionsUnderstanding physical behavior and stability nih.gov
Quantitative Structure-Property Relationship (QSPR) Lipophilicity (XLogP3), solubility, molecular weightPredicting drug-like properties researchgate.netnih.gov

This table presents potential applications of computational chemistry to the study of this compound, with example properties drawn from analogous structures nih.gov.

Q & A

Basic: What are the critical synthetic steps for 4-(2-Furylcarbonyl)piperazinyl pyrrolidinyl ketone, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling of the piperazine and pyrrolidinyl ketone moieties using catalysts like palladium or copper-based systems under inert atmospheres.
  • Introduction of the furylcarbonyl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., THF or DMF) and controlled temperatures (0–25°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    Key condition optimizations :
  • Solvent polarity affects reaction kinetics; polar aprotic solvents enhance nucleophilicity of intermediates.
  • Temperature gradients during coupling steps (e.g., 50–80°C for 12–24 hours) improve conversion rates .

Basic: Which spectroscopic and analytical methods are essential for structural characterization?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, the furyl carbonyl signal appears at ~160–170 ppm in 13C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends .

Advanced: How can contradictory biological activity data for piperazinyl ketone derivatives be reconciled?

Answer:
Discrepancies often arise from:

  • Purity variations : Impurities >5% can skew bioassay results. Validate purity via HPLC with UV/Vis detection (λ = 254 nm) .
  • Assay conditions : Standardize cell-based assays (e.g., HeLa cell cycle arrest studies) using identical cell passages, serum concentrations, and incubation times .
  • Structural analogs : Compare activity of derivatives (e.g., 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine) to isolate functional group contributions .

Advanced: What strategies improve solubility of this compound in aqueous assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability while enhancing solubility .
  • Salt formation : React with HCl or trifluoroacetic acid to generate water-soluble hydrochloride salts.
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release in physiological buffers .

Basic: How is computational modeling used to predict target interactions for this compound?

Answer:

  • Docking studies : Software like AutoDock Vina predicts binding affinities to receptors (e.g., serotonin or dopamine receptors) by analyzing hydrogen bonding and hydrophobic interactions with the piperazine and ketone groups .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in solvated environments (e.g., GROMACS) to assess stability over 100-ns trajectories .

Advanced: How can regioselectivity challenges during functionalization of the furyl group be addressed?

Answer:

  • Protecting group strategies : Temporarily block reactive sites on the piperazine ring using tert-butoxycarbonyl (Boc) groups before furylcarbonyl introduction .
  • Catalytic control : Employ Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) to direct substitutions to the furyl C-5 position .
  • Microwave-assisted synthesis : Shorten reaction times (5–10 minutes vs. hours) to reduce side-product formation .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furyl moiety.
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ketone group .
  • Purity monitoring : Perform quarterly HPLC analysis to detect degradation products (>98% purity threshold) .

Advanced: How can structure-activity relationship (SAR) studies optimize therapeutic potential?

Answer:

  • Functional group substitutions : Replace the furyl group with thiophene or pyridine rings to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Stereochemical modifications : Synthesize enantiomers using chiral catalysts (e.g., BINAP-Ru complexes) and compare IC₅₀ values in receptor-binding assays .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

Basic: What are the primary metabolic pathways for this compound in preclinical models?

Answer:

  • Phase I metabolism : Hepatic oxidation via cytochrome P450 (CYP3A4) targets the piperazine ring, forming N-oxide derivatives .
  • Phase II conjugation : Glucuronidation of the furylcarbonyl group occurs in intestinal microsomes, detected via UPLC-QTOF .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with target proteins, followed by pull-down assays and SDS-PAGE .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) using purified receptors .
  • In vivo imaging : Radiolabel with ¹⁸F for PET imaging to track brain penetration in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.